Material Science
Organic Chemistry
Heptafluorobutyryl chloride is an organic compound with the molecular formula C4ClF7O and a molecular weight of 232.484 g/mol. It is classified as a chlorinated fluorinated carbon compound, specifically a derivative of butyric acid where all hydrogen atoms are replaced by fluorine atoms except for one, which is replaced by a chlorine atom. The IUPAC name for this compound is 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. Heptafluorobutyryl chloride is a colorless liquid at room temperature and has a boiling point of approximately 39 °C at standard atmospheric pressure .
Heptafluorobutyryl chloride is a corrosive and reactive compound. Here are some safety concerns:
Additionally, it can react with alcohols to form esters and with amines to form amides. The presence of the highly electronegative fluorine atoms contributes to the reactivity of heptafluorobutyryl chloride in nucleophilic acyl substitution reactions .
Heptafluorobutyryl chloride can be synthesized through several methods:
Heptafluorobutyryl chloride has several applications in various fields:
Due to its reactivity, heptafluorobutyryl chloride can interact with various nucleophiles including water, alcohols, and amines. The interactions typically lead to the formation of corresponding acids, esters, or amides. Studies on these interactions are crucial for understanding its reactivity profile and potential applications in synthetic chemistry .
Heptafluorobutyryl chloride shares similarities with other fluorinated acyl chlorides and organic compounds. Below is a comparison highlighting its uniqueness:
Compound | Formula | Unique Features |
---|---|---|
Heptafluorobutyryl Chloride | C4ClF7O | Highly reactive acyl chloride; used in synthesis |
Perfluoroacetic Acid | C2F4O2 | Fully fluorinated; used in polymer synthesis |
Perfluorobutyric Acid | C4F7O2 | Similar structure; lacks chlorine; more stable |
Trifluoroacetic Acid | C2F3O2 | Less complex; widely used in biochemical applications |
Heptafluorobutyryl chloride is unique due to its specific combination of seven fluorine atoms and one chlorine atom, which significantly influences its chemical behavior compared to other similar compounds .
Heptafluorobutyryl chloride (C$$4$$ClF$$7$$O) emerged as a critical organofluorine compound during the mid-20th century, driven by industrial demand for thermally stable fluorochemical intermediates. Its synthesis was first reported in 1949 by researchers at Minnesota Mining and Manufacturing Company (3M), who demonstrated its production via the reaction of heptafluorobutyric acid with phosphorus pentachloride (PCl$$_5$$) at yields exceeding 90%. This breakthrough aligned with post-World War II advancements in fluorination techniques, which prioritized the development of compounds with enhanced chemical inertness and surface-active properties. Early applications focused on its utility as a precursor for perfluorinated polymers and surfactants, leveraging the strong carbon-fluorine bonds (average bond energy: 480 kJ/mol) to create materials resistant to thermal degradation and chemical attack.
The compound’s commercialization accelerated in the 1960s as analytical chemistry adopted derivatization methods requiring volatile fluorinated reagents. By the 1980s, heptafluorobutyryl chloride became a staple in gas chromatography-mass spectrometry (GC-MS) workflows, enabling sensitive detection of amino acids and other polar analytes through the formation of N-heptafluorobutyryl isobutyl esters. Today, its synthesis and applications remain integral to pharmaceuticals, agrochemicals, and advanced materials research.
Heptafluorobutyryl chloride occupies a unique niche in organofluorine chemistry due to its trifluoromethyl-dominated structure and high electrophilicity. The presence of seven fluorine atoms and a reactive acyl chloride group (-COCl) renders it exceptionally versatile in nucleophilic substitution and acylation reactions. Key attributes include:
In polymer science, heptafluorobutyryl chloride serves as a monomer for fluoropolymers with exceptional dielectric properties and chemical resistance. For example, its copolymerization with tetrafluoroethylene yields materials used in fuel cell membranes and semiconductor coatings. Additionally, the compound’s ability to modify surface energies has been exploited in hydrophobic coatings for textiles and medical devices.
Heptafluorobutyryl chloride (CAS 375-16-6) is a colorless to light yellow liquid with a boiling point of 39°C and a density of 1.556 g/mL at 20°C. Its molecular structure, CF$$3$$CF$$2$$CF$$_2$$COCl, features a fully fluorinated butanoyl chain that confers both lipophilicity and chemical reactivity. Key research applications include:
The compound’s research importance is further underscored by its role in exploring fluorine’s electronic effects on reaction kinetics. Studies using nuclear magnetic resonance (NMR) and X-ray crystallography have elucidated how the electron-withdrawing perfluoroalkyl group activates the acyl chloride toward nucleophilic attack while stabilizing transition states through inductive effects.
Corrosive